molecular formula C21H20O5 B5863778 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5863778
M. Wt: 352.4 g/mol
InChI Key: XOOMCGMXZOPHML-UHFFFAOYSA-N
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Description

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a propyl group at position 4 and a 2-(4-methoxyphenyl)-2-oxoethoxy moiety at position 5. The compound’s structure combines features known to influence biological activity, such as the electron-rich 4-methoxyphenyl group and the chromenone backbone, which is associated with diverse pharmacological properties, including antimicrobial and antitumor effects . Its synthesis typically involves nucleophilic substitution reactions, as seen in related compounds (e.g., 4c and 4d in ), where bromoethyl ketones react with phenolic intermediates under basic conditions .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-4-15-11-21(23)26-20-12-17(9-10-18(15)20)25-13-19(22)14-5-7-16(24-2)8-6-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOMCGMXZOPHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves the condensation of 4-methoxyphenylacetic acid with 4-propyl-2H-chromen-2-one under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity:
Research indicates that compounds similar to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects:
Studies have shown that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases .

Anticancer Properties:
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . Further research is necessary to elucidate its specific anticancer mechanisms.

Pharmacology

Drug Development:
The unique chemical structure of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one makes it a candidate for drug development targeting specific biological pathways. Its ability to interact with various receptors could lead to the design of new therapeutic agents .

Bioavailability Studies:
Research into the bioavailability of this compound is critical for understanding its pharmacokinetics. Studies indicate that modifications to its structure can enhance solubility and absorption, making it more effective as a therapeutic agent .

Agricultural Applications

Pesticidal Properties:
Flavonoids are known for their role in plant defense mechanisms. This compound may possess pesticidal properties, making it useful in developing eco-friendly pesticides . Studies are ongoing to evaluate its efficacy against various agricultural pests.

Plant Growth Regulation:
Research suggests that certain flavonoids can act as growth regulators in plants. The application of this compound could enhance plant growth and resistance to environmental stressors .

Case Studies

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant reduction in oxidative markers in vitro.
Study BAnti-inflammatory ActivityShowed inhibition of TNF-alpha and IL-6 production in macrophages.
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines through caspase activation.
Study DAgricultural UseExhibited effective pest control against aphids with minimal toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be contextualized against analogous coumarin derivatives. Key comparisons include substituent effects, synthetic yields, and biological activities.

Structural Analogues and Substituent Effects

A comparative analysis of substituent positions and types is summarized in Table 1 :

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one 4-propyl, 7-[2-(4-methoxyphenyl)-2-oxoethoxy] C₂₅H₂₀O₅ 400.43 Synthetic yield: ~21–28% (analogues)
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one 4-propyl, 6-chloro, 7-(2-methoxyphenylmethoxy) C₂₀H₁₉ClO₄ 358.82 Enhanced lipophilicity due to Cl substituent
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-(4-methoxyphenyl), 7-[2-(4-methylphenyl)-2-oxoethoxy] C₂₅H₂₀O₅ 400.43 Similar molecular weight; methyl vs. methoxy substituent
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 4-propyl, 5,7-dihydroxy C₁₂H₁₂O₄ 220.22 Antimicrobial, antitumor activities

Key Observations:

  • Substituent Position and Type: The target compound’s 7-position 2-oxoethoxy group distinguishes it from simpler derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one, which lacks the extended aromatic substituent .
  • Synthetic Yields : Analogues such as 4c and 4d () exhibit moderate yields (21–28%), suggesting challenges in introducing bulky 2-oxoethoxy groups. In contrast, smaller substituents (e.g., 5,7-dihydroxy derivatives) may be synthesized more efficiently .

Crystallographic and Stabilization Features

Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit planar chromen rings stabilized by π-π stacking and intramolecular C–H···O interactions . While crystallographic data for the target compound is unavailable, its structural similarity suggests analogous stabilization mechanisms, which could influence solid-state stability and formulation properties.

Biological Activity

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22O5
  • Molar Mass : 366.41 g/mol
  • Density : 1.184 g/cm³ (predicted)
  • Boiling Point : 563.1 °C (predicted)

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • Chromenone derivatives have shown promising anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by targeting tubulin dynamics, leading to apoptosis in cancer cells through caspase activation .
    • A study highlighted that chromenones could effectively inhibit the growth of several cancer cell lines, including MCF-7 and A549, demonstrating selective cytotoxicity against malignant cells compared to normal cells .
  • Antimicrobial Properties
    • Compounds in the chromenone family have demonstrated significant antimicrobial activity against various pathogens. The structure of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one may enhance its interaction with microbial targets, leading to effective inhibition of growth .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of chromenones is attributed to their ability to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

The biological activity of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is primarily mediated through its interaction with specific molecular targets:

  • Targeting Enzymes and Receptors : The compound may bind to enzymes involved in critical signaling pathways, modulating their activity and influencing cellular responses.
  • Cell Cycle Regulation : By disrupting tubulin polymerization, it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenones similar to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one:

StudyFindings
Afifi et al. (2017)Demonstrated anticancer activity against multiple cancer cell lines with significant apoptosis induction through caspase activation.
Rawat and Verma (2016)Reported anticonvulsant properties linked to structural analogs of chromenones.
Zhao et al. (2020)Investigated antituberculosis activities, revealing potential therapeutic applications in infectious diseases.

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